N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzothiazole and triazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can result in a variety of substituted triazole compounds.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of benzothiazole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-10-15(16(25)21-17-19-11-6-2-4-8-13(11)26-17)22-23-24(10)18-20-12-7-3-5-9-14(12)27-18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIOQNAUDLLINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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